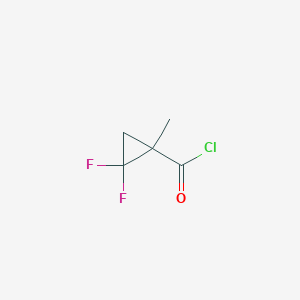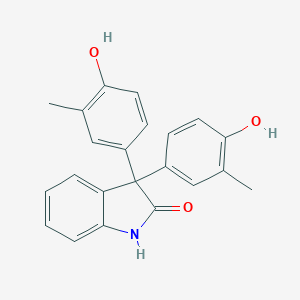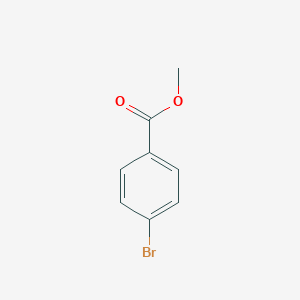![molecular formula C17H26N2S2 B139971 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol CAS No. 135937-66-5](/img/structure/B139971.png)
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol
Descripción general
Descripción
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol, also known as MPTP, is a synthetic compound that has been widely used in scientific research. It is a thiol-containing compound that has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used in scientific research as a tool to study the dopaminergic system. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. This has been used as a model to study the pathogenesis of Parkinson's disease and to test potential treatments for the disease.
Mecanismo De Acción
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol is metabolized in the brain by monoamine oxidase B (MAO-B) to form 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopaminergic neurons through the dopamine transporter. MPP+ then inhibits complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress, ultimately resulting in the death of dopaminergic neurons.
Biochemical and Physiological Effects:
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been shown to selectively destroy dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals. It has also been shown to induce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol has been widely used as a tool to study the dopaminergic system and Parkinson's disease. It has the advantage of selectively destroying dopaminergic neurons in the substantia nigra, which mimics the pathogenesis of Parkinson's disease. However, it also has limitations, including the fact that it only models a subset of Parkinson's disease cases and that it does not fully replicate the complexity of the disease.
Direcciones Futuras
There are several future directions for research on 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol. One direction is to further explore the mechanisms underlying its selective toxicity to dopaminergic neurons. Another direction is to use 2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol as a tool to study the role of oxidative stress and inflammation in the pathogenesis of Parkinson's disease. Additionally, there is a need to develop new animal models that more accurately reflect the complexity of Parkinson's disease.
Propiedades
Número CAS |
135937-66-5 |
|---|---|
Nombre del producto |
2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
Fórmula molecular |
C17H26N2S2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol |
InChI |
InChI=1S/C17H26N2S2/c1-6-11-21-17(4,5)13-19-15-10-8-7-9-14(15)18-12-16(2,3)20/h1,7-10,18-20H,11-13H2,2-5H3 |
Clave InChI |
SYBLQBKYOUYTMO-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
SMILES canónico |
CC(C)(CNC1=CC=CC=C1NCC(C)(C)SCC#C)S |
Otros números CAS |
135937-66-5 |
Sinónimos |
T 691 T-691 T691 Tc-99m-T691 technetium-99m-N1-(2-mercapto-2-methylpropyl)-N2-(2-propargylthio-2-methylpropyl)-1,2-benzenediamine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

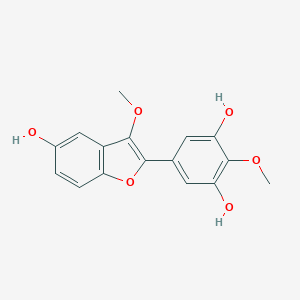
![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)
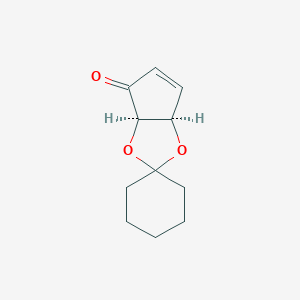

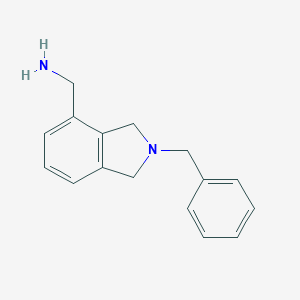


![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)
